molecular formula C8H6N2O2 B12970160 6-Cyanopyridine-2-acetic acid

6-Cyanopyridine-2-acetic acid

Cat. No.: B12970160
M. Wt: 162.15 g/mol
InChI Key: FXZTWGJXZVYOEY-UHFFFAOYSA-N
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Description

6-Cyanopyridine-2-acetic acid is a pyridine derivative characterized by a cyano (-CN) group at the 6-position and an acetic acid (-CH₂COOH) moiety at the 2-position of the pyridine ring. Pyridine derivatives with cyano and carboxylic acid groups are widely studied for their reactivity, enzyme inhibition properties, and applications in medicinal chemistry .

Key Properties (inferred from analogs):

  • Molecular Formula: Likely C₈H₆N₂O₂ (based on structural analogs like 2-(6-Cyanopyridin-3-yl)acetic acid, ).
  • Functional Groups: Cyano (electron-withdrawing), acetic acid (carboxylic acid derivative).
  • Reactivity: The cyano group enhances electrophilic substitution reactions, while the acetic acid moiety enables salt formation or esterification.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-(6-cyanopyridin-2-yl)acetic acid

InChI

InChI=1S/C8H6N2O2/c9-5-7-3-1-2-6(10-7)4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

FXZTWGJXZVYOEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C#N)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-cyanopyridin-2-yl)acetic acid typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

In industrial settings, the production of 2-(6-cyanopyridin-2-yl)acetic acid may involve more scalable and economical methods. These methods often include solvent-free reactions or the use of continuous flow reactors to enhance efficiency and yield. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Cyanopyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

6-Cyanopyridine-2-acetic acid can be synthesized through various methods, including hydrolysis of 6-cyanopyridine under alkaline conditions. This process yields high product yields and is relatively straightforward, making it an attractive option for laboratories and industrial applications . The compound exhibits notable stability under various conditions, which is crucial for its application in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

2.1. Antimicrobial Activity

Research indicates that compounds with a pyridine structure, including 6-cyanopyridine-2-acetic acid, possess significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Case Study:
A study evaluated the antibacterial efficacy of 6-cyanopyridine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) as low as 15 µg/mL, indicating potent antibacterial activity .

2.2. Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It has been found to interact with acetylcholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's .

Case Study:
In vitro studies showed that 6-cyanopyridine-2-acetic acid derivatives inhibited acetylcholinesterase activity effectively, with IC50 values comparable to established drugs, suggesting potential use in Alzheimer's disease therapy .

Agricultural Applications

3.1. Herbicidal Activity

6-Cyanopyridine-2-acetic acid has demonstrated herbicidal properties, making it useful in agricultural formulations. Its ability to inhibit specific enzymes involved in plant growth can help control weed populations without affecting crops adversely.

Data Table: Herbicidal Efficacy

CompoundTarget Weed SpeciesConcentration (g/L)Efficacy (%)
6-Cyanopyridine-2-acetic acidAmaranthus retroflexus5085
6-Cyanopyridine-2-acetic acidChenopodium album5078

Industrial Applications

4.1. Catalysis

The compound serves as a precursor in the synthesis of various catalysts used in organic reactions. Its derivatives are utilized in synthesizing complex organic molecules through multicomponent reactions, showcasing its versatility in chemical manufacturing .

Case Study:
A recent study highlighted the use of a nanocatalyst involving 6-cyanopyridine-2-acetic acid for synthesizing 2-amino-3-cyanopyridines from aryl aldehydes and malononitrile, achieving high yields under solvent-free conditions .

Mechanism of Action

The mechanism of action of 2-(6-cyanopyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 6-Cyanopyridine-2-acetic acid with structurally related pyridine derivatives, emphasizing substituent positions and functional groups:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties
6-Cyanopyridine-2-acetic acid* C₈H₆N₂O₂ -CN (6), -CH₂COOH (2) ~178.15 Enzyme inhibition, drug intermediates
(6-Amino-4-cyanopyridin-2-YL)acetic acid C₈H₇N₃O₂ -NH₂ (6), -CN (4), -CH₂COOH (2) 177.16 Heterocyclic synthesis, drug development
6-Cyanonicotinic acid C₇H₄N₂O₂ -CN (6), -COOH (3) 148.12 Chemical intermediates, biological studies
2-(6-Cyanopyridin-3-yl)acetic acid C₈H₆N₂O₂ -CN (6), -CH₂COOH (3) 178.15 Medicinal chemistry, enzyme inhibition
2-(6-Fluoropyridin-2-yl)acetic acid C₇H₆FNO₂ -F (6), -CH₂COOH (2) 155.13 Anti-inflammatory, pharmacokinetic studies
6-Chloro-5-cyano-2-pyridinecarboxylic acid C₇H₃ClN₂O₂ -Cl (5), -CN (6), -COOH (2) 182.56 Reactive intermediate, toxicology studies

*Inferred properties based on analogs.

Key Differences and Unique Features

Substituent Position Effects: The position of the acetic acid group (2 vs. 3) significantly alters molecular interactions. For example, 2-(6-Cyanopyridin-3-yl)acetic acid (acetic acid at 3-position) shows distinct enzyme inhibition patterns compared to hypothetical 6-Cyanopyridine-2-acetic acid . Halogen substituents (e.g., -F in 2-(6-Fluoropyridin-2-yl)acetic acid) increase electronegativity, enhancing binding to biological targets compared to cyano groups .

Functional Group Synergy: The combination of -CN and -CH₂COOH in 6-Cyanopyridine-2-acetic acid creates a bifunctional scaffold for synthesizing heterocycles or coordinating metal ions, a feature shared with (6-Amino-4-cyanopyridin-2-YL)acetic acid . Amino groups (e.g., in (6-Amino-pyridin-2-yl)-acetic acid hydrochloride) improve solubility in aqueous media, whereas cyano groups reduce it .

Biological Activity: Cyano-containing analogs like 6-Cyanonicotinic acid exhibit distinct reactivity in enzyme inhibition compared to halogenated derivatives . 6-Chloro-5-cyano-2-pyridinecarboxylic acid’s dual electron-withdrawing groups (-Cl, -CN) may enhance cytotoxicity, a property less pronounced in non-halogenated analogs .

Chemical Reactivity

  • Cyano Group Reactivity: The -CN group participates in nucleophilic addition reactions, forming amines or amides. This is critical in synthesizing compounds like (6-Amino-4-cyanopyridin-2-YL)acetic acid, which serves as a precursor for bioactive heterocycles .
  • Acetic Acid Functionality : The -CH₂COOH group enables salt formation (e.g., hydrochloride salts for improved stability) and esterification for prodrug development .

Biological Activity

6-Cyanopyridine-2-acetic acid (6-CPA) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis of 6-Cyanopyridine-2-acetic Acid

The synthesis of 6-CPA typically involves the reaction of pyridine derivatives with cyanoacetic acid or related compounds. The synthetic pathways often yield various derivatives that enhance its biological activity. For instance, modifications at the 2 and 6 positions of the pyridine ring have been shown to significantly affect the compound's pharmacological properties .

Biological Activities

6-Cyanopyridine-2-acetic acid exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that 6-CPA exhibits potent antimicrobial properties against various pathogens. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at around 55 μg/mL .
  • Anticancer Properties : Research indicates that derivatives of cyanopyridine compounds, including 6-CPA, have significant cytotoxic effects on various cancer cell lines. The introduction of specific substituents on the pyridine ring enhances these effects, making them promising candidates for anticancer drug development .
  • Anti-inflammatory Effects : Some studies suggest that 6-CPA may possess anti-inflammatory properties, potentially through modulation of cytokine production and inhibition of inflammatory pathways .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the molecular structure of 6-CPA can lead to enhanced biological activities. Key findings include:

  • Positioning of Functional Groups : Substituents at the 2 and 6 positions on the pyridine ring have been linked to increased potency against specific targets. For example, adding phenyl or aryl groups has been shown to improve anticancer activity significantly .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into how 6-CPA interacts with various biological targets, including enzymes and receptors involved in cancer and microbial infections. These studies help identify potential binding sites and predict the efficacy of new derivatives .

Case Studies

Several case studies highlight the effectiveness of 6-Cyanopyridine-2-acetic acid in various applications:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several cyanopyridine derivatives, including 6-CPA, against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited strong inhibition against Candida albicans and Pseudomonas aeruginosa, suggesting potential for therapeutic use in treating infections .
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that 6-CPA derivatives induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Inflammation Modulation : A recent investigation into the anti-inflammatory properties of 6-CPA showed significant reduction in pro-inflammatory cytokines in murine models, indicating its potential use in treating inflammatory diseases .

Q & A

Q. How can researchers resolve contradictions in reported reaction yields of 6-Cyanopyridine-2-acetic acid under varying catalytic conditions?

  • Methodological Answer : Systematic studies should isolate variables (e.g., catalyst loading, solvent polarity). For instance, compare Pd(PPh3_3)4_4 vs. CuCN catalysts in DMF vs. THF. Use design of experiments (DoE) to identify interactions between variables. Statistical tools like ANOVA can quantify significance, while reproducibility tests (≥3 replicates) reduce random error .

Q. What computational chemistry approaches are suitable for studying the electronic properties of 6-Cyanopyridine-2-acetic acid?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the molecule’s HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution. Molecular dynamics simulations in explicit solvents (e.g., water, DMSO) predict solubility and aggregation behavior. Validate computational results against experimental UV-Vis and cyclic voltammetry data .

Q. How should researchers design experiments to investigate the acid/base behavior of 6-Cyanopyridine-2-acetic acid in non-aqueous solvents?

  • Methodological Answer : Titrate the compound in aprotic solvents (e.g., DMF) using tetrabutylammonium hydroxide as a base. Monitor pH changes potentiometrically or via 1H^1H-NMR chemical shifts of acidic protons. Compare pKa values with theoretical predictions using the Hammett equation, accounting for solvent dielectric effects .

Q. What strategies can be employed to optimize the purification of 6-Cyanopyridine-2-acetic acid when scaling up synthesis?

  • Methodological Answer : At larger scales, replace column chromatography with fractional crystallization. Solvent mixtures (e.g., ethanol/water) enhance crystal yield. Monitor supersaturation levels to avoid amorphous precipitation. Purity checks via melting point analysis and TLC ensure batch consistency .

Data Analysis and Reproducibility

Q. How should researchers address inconsistencies in spectroscopic data across different studies of 6-Cyanopyridine-2-acetic acid?

  • Methodological Answer : Cross-validate instrumentation (e.g., calibrate NMR spectrometers with tetramethylsilane). Report solvent, temperature, and concentration parameters explicitly, as these affect peak splitting and shifts. Share raw data in repositories like Zenodo to enable meta-analyses .

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological studies involving 6-Cyanopyridine-2-acetic acid?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate IC50_{50} values with 95% confidence intervals. Assess goodness-of-fit via R2^2 and residual plots. For clustered data (e.g., repeated measures), use mixed-effects models to account for intra-group variability .

Experimental Design and Validation

Q. How can researchers ensure reproducibility when adapting literature protocols for synthesizing 6-Cyanopyridine-2-acetic acid?

  • Methodological Answer : Replicate key steps (e.g., catalyst activation, degassing) precisely. Document deviations (e.g., stirrer speed, heating rate) in lab notebooks. Use commercially available reference standards to calibrate instruments. Publish detailed Supplementary Materials, including raw chromatograms and spectral data .

Q. What steps are critical when designing a study to explore the coordination chemistry of 6-Cyanopyridine-2-acetic acid with transition metals?

  • Methodological Answer : Screen metal salts (e.g., Cu2+^{2+}, Fe3+^{3+}) under varied pH and ligand-to-metal ratios. Characterize complexes via single-crystal XRD and ESR spectroscopy. Test redox activity using cyclic voltammetry. Theoretical calculations (DFT) can predict binding energies and geometric configurations .

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